molecular formula C11H16N2O B095920 2,6-Dimethylphenethylurea CAS No. 17291-84-8

2,6-Dimethylphenethylurea

Cat. No.: B095920
CAS No.: 17291-84-8
M. Wt: 192.26 g/mol
InChI Key: PIMJYOORDYDRBD-UHFFFAOYSA-N
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Description

2,6-Dimethylphenethylurea is a urea derivative characterized by a phenethyl group (C₆H₅CH₂CH₂–) attached to the urea moiety, with methyl substituents at the 2 and 6 positions of the aromatic ring. Urea derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

The methyl groups on the aromatic ring likely enhance steric hindrance and electron-donating effects, influencing solubility, thermal stability, and intermolecular interactions. Quantum chemical studies on related compounds (e.g., 2,6-bis(bromomethyl)pyridine) highlight the role of substituents in modulating electronic properties, which can be extrapolated to understand this compound’s behavior .

Properties

CAS No.

17291-84-8

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)ethylurea

InChI

InChI=1S/C11H16N2O/c1-8-4-3-5-9(2)10(8)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14)

InChI Key

PIMJYOORDYDRBD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CCNC(=O)N

Canonical SMILES

CC1=C(C(=CC=C1)C)CCNC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2,6-dimethylphenethylurea with structurally analogous urea derivatives, focusing on molecular weight, substituents, and key properties inferred from experimental and computational studies.

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties References
This compound Not provided C₁₁H₁₆N₂O (inferred) ~192.26 Phenethyl group, 2,6-dimethylphenyl Hypothesized enhanced thermal stability due to steric hindrance; moderate solubility in polar solvents.
1,1-Dibenzyl-3-(2,6-diethylphenyl)urea 86764-72-9 C₂₅H₂₈N₂O 372.5 Dibenzyl, 2,6-diethylphenyl High molecular weight; potential for crystalline solid formation due to aromatic stacking.
N,N-Dibutyl-N'-(2,6-dimethylphenyl)urea 86781-21-7 C₁₇H₂₈N₂O 276.42 Dibutyl, 2,6-dimethylphenyl Increased lipophilicity due to alkyl chains; likely liquid at room temperature.
1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)urea 198283-55-5 C₁₇H₂₀N₂O 268.36 2,4-dimethylphenyl, 2,6-dimethylphenyl Asymmetric substitution may reduce symmetry, affecting crystallization and spectroscopic profiles.

Spectroscopic and Electronic Features

  • Infrared (IR) Spectroscopy : Methyl and urea groups exhibit distinct vibrational modes. For example, methyl C–H stretches appear near 2850–2960 cm⁻¹, while urea N–H and C=O stretches are observed at ~3300 cm⁻¹ and ~1650 cm⁻¹, respectively. DFT studies on 2,6-bis(bromomethyl)pyridine show that electron-withdrawing substituents shift vibrational frequencies, suggesting that 2,6-dimethyl groups may similarly alter IR profiles .
  • UV-vis Spectroscopy : Aromatic substituents influence π→π* transitions. Compounds with methyl groups (e.g., 2,6-dimethylphenylurea) may exhibit blue shifts compared to unsubstituted analogs due to hyperconjugative effects .

Solubility and Reactivity

  • Solubility: Alkyl chains (e.g., dibutyl in CAS 86781-21-7) enhance lipophilicity, reducing water solubility.
  • Reactivity : Steric hindrance from 2,6-dimethyl groups may slow nucleophilic attacks on the urea moiety compared to less hindered analogs (e.g., 2,4-dimethyl derivatives) .

Research Findings and Implications

  • Thermodynamic Stability : DFT studies on 2,6-bis(bromomethyl)pyridine reveal that methyl substituents lower energy gaps (e.g., HOMO-LUMO) by ~0.5 eV compared to unsubstituted analogs, suggesting improved charge transfer capabilities in this compound .
  • Crystallinity : Symmetric substitution (e.g., 2,6-dimethylphenyl groups) promotes crystalline packing, as seen in 1,1-dibenzyl-3-(2,6-diethylphenyl)urea, whereas asymmetric analogs (e.g., 2,4-dimethylphenyl) form amorphous solids .

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